molecular formula C22H19N3O2 B2497394 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea CAS No. 1170518-38-3

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

Cat. No. B2497394
CAS RN: 1170518-38-3
M. Wt: 357.413
InChI Key: JLKKNDHNAPCFLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives, including those structurally related to 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea, often involves the reaction of isocyanates with amines or other nitrogen-containing compounds. For example, Muccioli et al. (2003) describe a method for synthesizing benzhydryl-phenylureas through microwave-enhanced reactions, suggesting a pathway that might be applicable or adaptable for synthesizing 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Muccioli et al., 2003).

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea moiety linked to various functional groups, influencing the compound's properties and reactivity. Studies on similar compounds have utilized NMR, IR, and MS techniques to elucidate their structures, as seen in the work by Shankar et al. (2017), who explored the structure-activity relationships of 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives (Shankar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of urea derivatives, including potential reactions and interaction mechanisms, can be inferred from studies focusing on their chemical behavior. For instance, Butler and Leitch (1980) investigated the reactions of urea with benzil, elucidating mechanisms that could be relevant to understanding the chemical reactivity of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Butler & Leitch, 1980).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are critical for their application and study. Tutughamiarso et al. (2011) provide insights into the crystalline structure of related compounds, which could help infer the physical properties of 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Tutughamiarso et al., 2011).

Chemical Properties Analysis

The chemical properties of urea derivatives, such as acidity/basicity, reactivity with other chemical agents, and stability, are essential for their practical use. The study by Yan et al. (2014) on the synthesis of related urea and thiourea derivatives offers a glimpse into the chemical properties that might be expected from 1-Benzhydryl-3-(2-oxoindolin-5-yl)urea (Yan et al., 2014).

Scientific Research Applications

Urea Biosensors and Their Importance

Urea biosensors have emerged as critical tools for detecting and quantifying urea concentrations across various fields, including medical diagnostics and environmental monitoring. The development of urea biosensors leverages different nanoparticles and polymers for enzyme immobilization, highlighting the importance of urea in understanding and managing health conditions related to nitrogen metabolism, as well as applications in agriculture, food preservation, and other industries (Botewad et al., 2021).

Urea in Ruminant Nutrition

In the context of ruminant nutrition, urea serves as a non-protein nitrogen source, economically replacing feed proteins and supporting microbial growth in the rumen. The hydrolysis of urea by rumen bacterial urease to ammonia, which is then utilized for microbial protein synthesis, underscores the role of urea in enhancing the efficiency of nitrogen utilization in ruminants. This application of urea contributes to the development of dietary strategies to improve animal health and production efficiency (Jin et al., 2018).

Urea as a Hydrogen Carrier

Exploring alternative energy sources, urea has been investigated for its potential as a hydrogen carrier for fuel cells. Due to its abundance, non-toxicity, and stability, urea presents a promising avenue for sustainable energy supply. Research into the feasibility of using urea as a hydrogen source emphasizes its role in addressing long-term energy sustainability challenges (Rollinson et al., 2011).

Urea in Environmental and Agricultural Applications

The environmental impact of urea, particularly in agriculture, has prompted studies into urease inhibitors to reduce nitrogen loss from fertilization. By understanding the mechanisms of urea hydrolysis and its interaction with soil and plant systems, researchers aim to enhance agronomic efficiency and mitigate environmental pollution. This line of inquiry reflects the broader applications of urea in improving agricultural practices and environmental stewardship (Cantarella et al., 2018).

properties

IUPAC Name

1-benzhydryl-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-20-14-17-13-18(11-12-19(17)24-20)23-22(27)25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,21H,14H2,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKKNDHNAPCFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-oxoindolin-5-yl)urea

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